1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is a complex organic compound that features a benzoxazole moiety linked to a piperazine ring, which is further connected to a dimethylpropanone group
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the benzoxazole core. Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various conditions and catalysts . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylpropanone group through an alkylation reaction .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize reaction outcomes .
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can be compared with other benzoxazole and piperazine derivatives:
2-Piperazino-1,3-benzoxazole: This compound shares the benzoxazole and piperazine moieties but lacks the dimethylpropanone group, resulting in different chemical and biological properties.
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: This derivative features a naphthoxazole moiety, which imparts unique photophysical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)14(20)18-8-10-19(11-9-18)15-17-12-6-4-5-7-13(12)21-15/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPWZPYLOHXBCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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